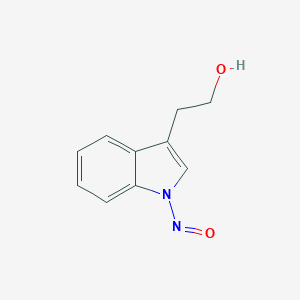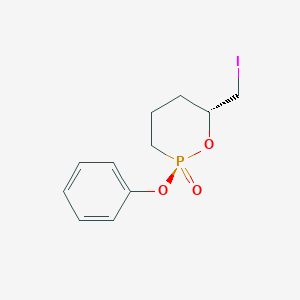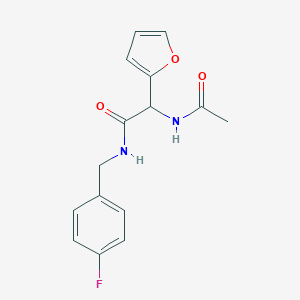
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-2 and has been studied extensively for its unique properties.
Wirkmechanismus
The mechanism of action of AF-2 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, AF-2 reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
AF-2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. AF-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AF-2 has been found to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
AF-2 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. AF-2 is also relatively inexpensive compared to other compounds with similar properties. However, there are limitations to the use of AF-2 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AF-2 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on AF-2. One area of research could focus on developing new synthesis methods for AF-2 that are more efficient and cost-effective. Another area of research could focus on understanding the mechanism of action of AF-2 in more detail. This could involve studying the interaction of AF-2 with COX enzymes and other molecular targets. Additionally, future research could focus on exploring the potential therapeutic applications of AF-2 in more detail, particularly in the treatment of cancer. Finally, future research could focus on developing new derivatives of AF-2 with improved properties for use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of AF-2 involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the addition of N-acetyl-2-aminoethanol. The resulting product is AF-2, which is a white crystalline solid. This synthesis method has been optimized to produce high yields of AF-2 with high purity.
Wissenschaftliche Forschungsanwendungen
AF-2 has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. AF-2 has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
124421-36-9 |
|---|---|
Produktname |
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide |
Molekularformel |
C15H15FN2O3 |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Synonyme |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



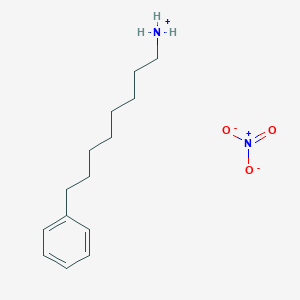
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
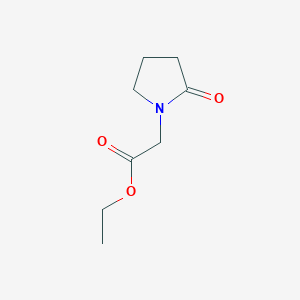
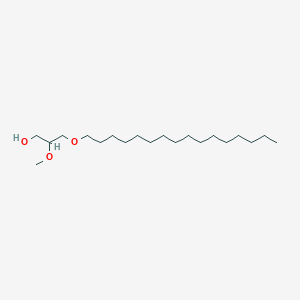
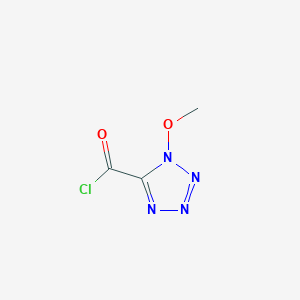
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
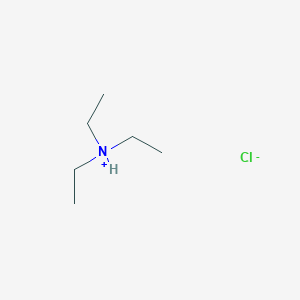
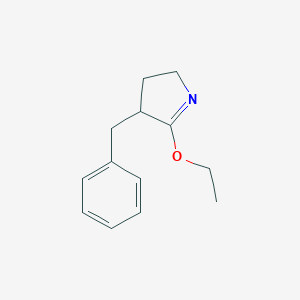
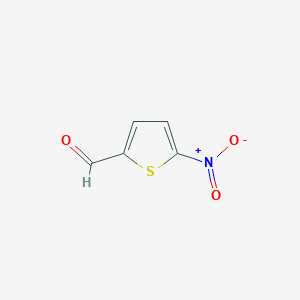
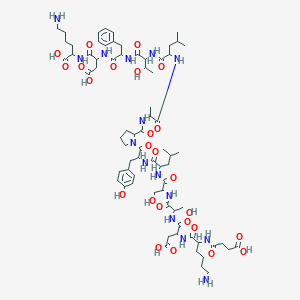
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

